Thallium nitrate (Tl(NO3))

Catalog No.
S603199
CAS No.
10102-45-1
M.F
TlNO3
NO3Tl
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium nitrate (Tl(NO3))

CAS Number

10102-45-1

Product Name

Thallium nitrate (Tl(NO3))

Molecular Formula

TlNO3
NO3Tl

Molecular Weight

267.4 g/mol

InChI

InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4);

InChI Key

FYWSTUCDSVYLPV-UHFFFAOYSA-N

SMILES

[N+](=O)(O)[O-].[Tl]

solubility

Alpha isomer: 9.55 g Sol in 100 cc cold water at 20 °C, 4.13 g/100 cc hot water at 100 °C, insol in alc, sol in acetone. Gamma isomer: 3.91 g Sol in 100 cc cold water at 0 °C, 414 g/100 cc hot water at 100 °C, insol in alc, sol in acetone.

Synonyms

thallium nitrate

Canonical SMILES

[N+](=O)([O-])[O-].[Tl+]

The exact mass of the compound Thallium nitrate (Tl(NO3)) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as alpha isomer: 9.55 g sol in 100 cc cold water at 20 °c, 4.13 g/100 cc hot water at 100 °c, insol in alc, sol in acetone. gamma isomer: 3.91 g sol in 100 cc cold water at 0 °c, 414 g/100 cc hot water at 100 °c, insol in alc, sol in acetone.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Thallium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thallium(I) nitrate (TlNO3, CAS 10102-45-1) is a highly soluble, low-melting thallium salt primarily procured as a high-purity precursor for advanced materials synthesis and analytical chemistry. Unlike thallium(III) nitrate, which acts as an aggressive oxidizing agent in organic synthesis, thallium(I) nitrate provides a stable source of monovalent thallium (Tl+). Its distinct physicochemical profile—characterized by high aqueous solubility and a low melting point—makes it a critical raw material for the production of Tl-based high-temperature superconductors, heavy-metal doped scintillation crystals (such as NaI:Tl), and specialized optical glasses. Due to the extreme toxicity and volatility of thallium compounds at elevated temperatures, procurement decisions heavily favor TlNO3 for its ability to undergo low-temperature thermal decomposition, thereby minimizing hazardous off-gassing during calcination and solid-state processing [1].

Substituting thallium(I) nitrate with more common thallium salts, such as thallium(I) sulfate or thallium(I) chloride, fundamentally disrupts both aqueous processing and thermal synthesis routes. In aqueous systems, the limited solubility of thallium(I) chloride (0.32 g/100 mL at 20 °C) prevents the formulation of the high-concentration doping baths required for uniform scintillator crystal growth. In pyrometallurgical and solid-state synthesis, thallium(I) sulfate's high melting point (632 °C) necessitates excessive calcination temperatures. This high-temperature requirement not only degrades the stoichiometry of delicate superconducting phases like Tl-Ba-Ca-Cu-O but also drastically increases the volatilization of toxic thallium species, complicating environmental health and safety (EHS) compliance. Consequently, generic substitution leads to incomplete phase formation, heterogeneous doping, and unacceptable safety risks during scale-up [1].

Aqueous Solubility and Doping Bath Formulation

Thallium(I) nitrate exhibits an aqueous solubility of 9.55 g/100 mL at 20 °C, which is significantly higher than alternative thallium halides and sulfates. In direct comparison, thallium(I) chloride achieves only 0.32 g/100 mL, while thallium(I) sulfate reaches 4.87 g/100 mL under identical conditions. This nearly 30-fold increase in solubility over the chloride salt allows for the preparation of highly concentrated, stable precursor solutions necessary for uniform thallium doping in alkali halide scintillation crystals (e.g., NaI:Tl) and complex co-precipitation routes without premature precipitation [1].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data9.55 g/100 mL (TlNO3)
Comparator Or Baseline0.32 g/100 mL (TlCl) and 4.87 g/100 mL (Tl2SO4)
Quantified Difference~30x higher than TlCl; ~2x higher than Tl2SO4
ConditionsAqueous solution at 20 °C

Enables the formulation of high-concentration doping and co-precipitation baths, preventing heterogeneous crystallization in scintillator and mixed-oxide manufacturing.

Low-Temperature Melting and Decomposition for Superconductor Synthesis

The thermal profile of thallium(I) nitrate is exceptionally well-suited for the synthesis of volatile thallium-containing oxides, such as Tl-Ba-Ca-Cu-O superconductors. TlNO3 melts at 206 °C and decomposes to reactive thallium oxides at approximately 430 °C. In stark contrast, thallium(I) sulfate melts at 632 °C, requiring significantly higher calcination temperatures to achieve reactivity. The 426 °C reduction in melting point provided by TlNO3 allows for low-temperature solid-state diffusion, which is critical to maintaining exact Tl stoichiometry and minimizing the evaporative loss of highly toxic thallium vapor during furnace processing [1].

Evidence DimensionMelting point and thermal activation temperature
Target Compound DataMelts at 206 °C, decomposes ~430 °C
Comparator Or BaselineTl2SO4 melts at 632 °C
Quantified Difference426 °C lower melting point for TlNO3
ConditionsStandard atmospheric pressure thermal analysis

Allows for low-temperature calcination, which preserves precise stoichiometry in advanced ceramics and drastically reduces toxic thallium volatilization.

Heavy-Atom Effect Efficiency in Room-Temperature Phosphorescence (RTP)

In analytical chemistry, thallium(I) nitrate is utilized as an external heavy-atom enhancer for Room-Temperature Phosphorescence (RTP) assays of polycyclic aromatic hydrocarbons and pharmaceuticals. Unlike thallium(I) chloride or sulfate, the nitrate anion does not induce precipitation when introduced into complex microemulsions containing sodium dodecyl sulfate (SDS) or barium/calcium matrices. Studies demonstrate that TlNO3 doping enables sub-parts-per-trillion detection limits for analytes like benzo[a]pyrene by maximizing the intersystem crossing rate without the signal-quenching or phase-separation issues associated with halide or sulfate introduction [1].

Evidence DimensionMatrix compatibility and RTP enhancement
Target Compound DataStable in SDS microemulsions; enables sub-ng/L detection
Comparator Or BaselineHalide/sulfate salts (prone to precipitation and quenching)
Quantified DifferenceEliminates anion-induced precipitation while maintaining maximum phosphorescence enhancement
ConditionsAqueous SDS microemulsions for RTP trace analysis

Ensures stable, high-sensitivity analytical performance in environmental and pharmaceutical testing where matrix precipitation would invalidate results.

Molten Salt Bath Suitability for Ion-Exchanged Crystals

Thallium(I) nitrate is uniquely suited for preparing thallium-exchanged solid-state ionic conductors, such as Tl(I) beta-alumina. Because of its low melting point (206 °C), TlNO3 can be used as a stable molten bath at temperatures where the salt remains intact but highly fluid. Submerging sodium beta-alumina crystals in molten TlNO3 achieves greater than 99% thallium exchange equilibrium within 75 hours. Attempting this with thallium(I) sulfate would require bath temperatures exceeding 632 °C, which risks thermal shock to the parent crystals and severe thallium volatilization [1].

Evidence DimensionMolten bath operating temperature for ion exchange
Target Compound DataOperable at ~250-300 °C using molten TlNO3
Comparator Or BaselineRequires >632 °C using molten Tl2SO4
Quantified Difference>300 °C reduction in required bath temperature
ConditionsMolten salt ion exchange of beta-alumina crystals

Provides a low-temperature, highly fluid molten bath that prevents thermal degradation of substrate crystals during complete ion exchange.

Precursor for Tl-Based High-Temperature Superconductors

Directly leveraging the low melting (206 °C) and decomposition (~430 °C) temperatures outlined in Section 3, thallium(I) nitrate is the preferred precursor for synthesizing Tl-Ba-Ca-Cu-O superconducting ceramics. Its ability to decompose into reactive thallium oxides at lower temperatures prevents the catastrophic loss of thallium stoichiometry via volatilization, ensuring phase purity and reducing toxic emissions during calcination [1].

Doping Agent for Scintillation Detectors

Based on its superior aqueous solubility (9.55 g/100 mL), TlNO3 is highly recommended for formulating the concentrated doping baths used to manufacture thallium-doped sodium iodide (NaI:Tl) and cesium iodide (CsI:Tl) scintillation crystals. The high solubility prevents premature crystallization and ensures a uniform distribution of the Tl+ luminescence centers throughout the crystal lattice [2].

Heavy-Atom Enhancer in Trace Analytical Assays

Utilizing its excellent compatibility with complex aqueous matrices (such as SDS microemulsions), thallium(I) nitrate is the optimal heavy-atom enhancer for Room-Temperature Phosphorescence (RTP). It enables sub-parts-per-trillion detection of environmental pollutants and pharmaceuticals without the precipitation or quenching risks associated with thallium halides or sulfates [3].

Molten Bath for Solid-State Ion Exchange

Taking advantage of its low melting point, TlNO3 is the ideal medium for producing thallium-exchanged beta-alumina and other solid-state ionic materials. It allows for near-complete ion exchange at moderate temperatures (~250-300 °C), avoiding the thermal shock and extreme volatilization hazards that would occur if high-melting thallium sulfate were used [1].

Physical Description

Thallium nitrate appears as a colorless crystalline solid melting at 206°C. Toxic by ingestion and skin absorption. Used to make other chemicals.

Color/Form

WHITE CRYSTALS
Cubic crystals (alpha isomer), trigonal (beta isomer), rhombic (gamma isomer)

Boiling Point

806 °F at 760 mm Hg (NTP, 1992)
450 °C decomposes

Density

5.556 at 69.8 °F (USCG, 1999)
5.556 @ 21 °C/4 °C

Odor

Odorless

Melting Point

403 °F (NTP, 1992)
Alpha isomer: 206 °C: Beta isomer: transition point at 145 °C to alpha form; Gamma: transition point at 75 °C to beta form.

UNII

LJQ38DSR12

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes.
... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/
TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/
Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

10102-45-1
16901-76-1

General Manufacturing Information

Nitric acid, thallium(1+) salt (1:1): ACTIVE

Dates

Last modified: 04-14-2024

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